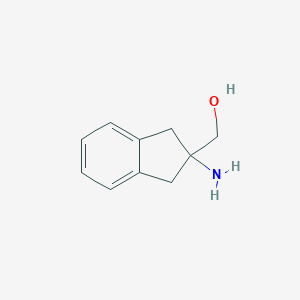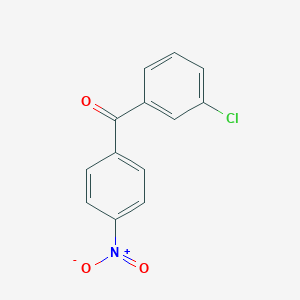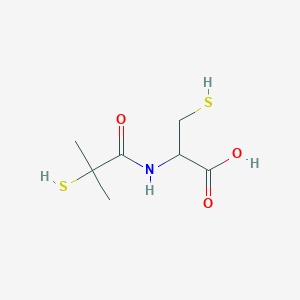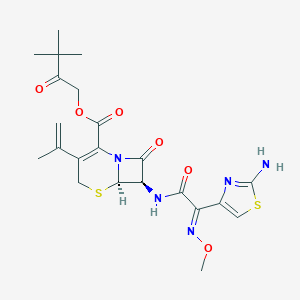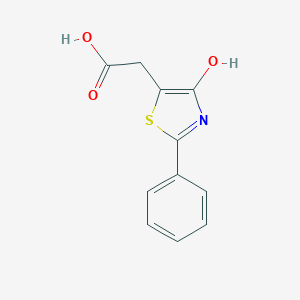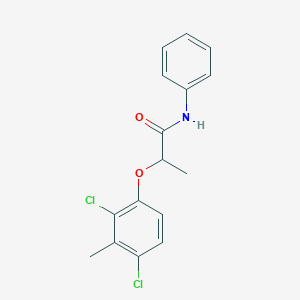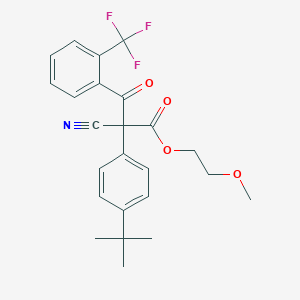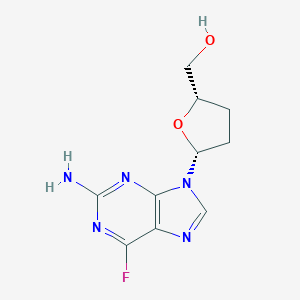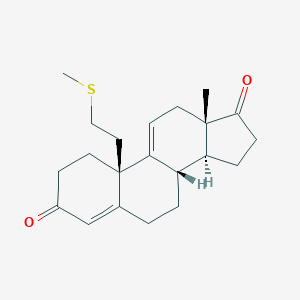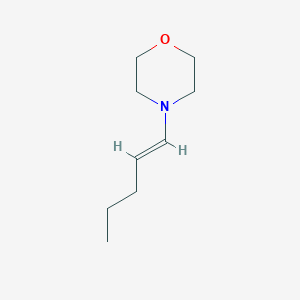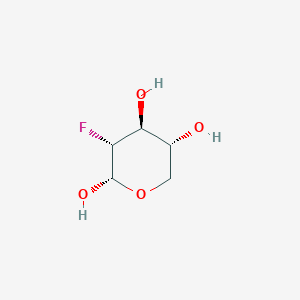
2-Deoxy-2-fluoro xylopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-fluoro xylopyranose, also known as 2-Fluoro-2-deoxy-D-xylose or 2-F-Xyl, is a synthetic sugar molecule that has gained significant attention in the field of chemical biology and medicinal chemistry. This molecule is a modified version of xylose, a natural sugar found in many plant and animal tissues. The fluorine atom on the 2-position of the xylose ring makes 2-F-Xyl a unique and useful tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-F-Xyl is based on its structural similarity to natural sugars, which allows it to interact with enzymes and other biomolecules involved in carbohydrate metabolism. The fluorine atom on the 2-position of the xylose ring alters the reactivity and selectivity of the molecule, making it a useful tool for studying the mechanism of various enzymes.
Efectos Bioquímicos Y Fisiológicos
2-F-Xyl has been shown to have no significant toxicity or adverse effects on biological systems. It is metabolized in a similar manner to natural sugars and is excreted from the body within a few hours of administration. However, the biochemical and physiological effects of 2-F-Xyl depend on the specific biological process being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-F-Xyl in lab experiments include its unique properties, high purity, and ease of synthesis. It is also a relatively inexpensive tool compared to other synthetic molecules. However, the limitations of 2-F-Xyl include its moderate yield, limited solubility in water, and the need for specialized techniques to detect its presence in biological systems.
Direcciones Futuras
There are several future directions for the use of 2-F-Xyl in scientific research. One potential application is the development of new drugs that target enzymes involved in carbohydrate metabolism. Another potential direction is the use of 2-F-Xyl as a diagnostic tool for detecting glycosylation abnormalities in diseases such as cancer and diabetes. Additionally, the use of 2-F-Xyl in combination with other synthetic molecules could lead to the development of new chemical probes for studying complex biological processes.
Métodos De Síntesis
The synthesis of 2-F-Xyl involves several steps, starting from the commercially available xylose. The first step is the protection of the hydroxyl groups on the xylose molecule, followed by the introduction of the fluorine atom using a fluorinating agent. The final step involves deprotection of the protected hydroxyl groups to yield 2-F-Xyl. The overall yield of this synthesis is moderate, but the purity of the final product is high.
Aplicaciones Científicas De Investigación
2-F-Xyl has been used as a probe molecule to study various biological processes, including glycosylation, glycoprotein synthesis, and carbohydrate metabolism. It has also been used as a substrate for enzymes involved in the biosynthesis of glycosidic linkages. The unique properties of 2-F-Xyl make it an ideal tool for studying the role of carbohydrates in biological systems.
Propiedades
Número CAS |
129939-84-0 |
|---|---|
Nombre del producto |
2-Deoxy-2-fluoro xylopyranose |
Fórmula molecular |
C5H9FO4 |
Peso molecular |
152.12 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-3-fluorooxane-2,4,5-triol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(7)1-10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4+,5+/m1/s1 |
Clave InChI |
YVMHSZGJGHRGOD-MBMOQRBOSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O |
SMILES |
C1C(C(C(C(O1)O)F)O)O |
SMILES canónico |
C1C(C(C(C(O1)O)F)O)O |
Sinónimos |
alpha-D-Xylopyranose,2-deoxy-2-fluoro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



